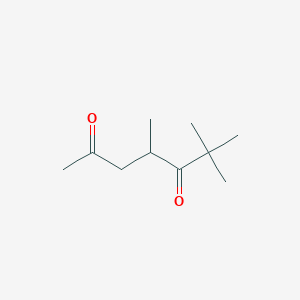4,6,6-Trimethylheptane-2,5-dione
CAS No.: 93370-94-6
Cat. No.: VC19229653
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93370-94-6 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 4,6,6-trimethylheptane-2,5-dione |
| Standard InChI | InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3 |
| Standard InChI Key | OMYCXRGQFVHFEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)C)C(=O)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Isomerism
The IUPAC name 4,6,6-trimethylheptane-2,5-dione delineates a seven-carbon chain (heptane) with ketone groups at positions 2 and 5 and methyl substituents at positions 4, 6, and 6. The canonical SMILES representation, CC(CC(=O)C)C(=O)C(C)(C)C, highlights the branching pattern . This compound is distinct from its structural isomer, 2,2,6-trimethylheptane-3,5-dione (CAS No. 7333-23-5), which features ketones at positions 3 and 5 and methyl groups at positions 2, 2, and 6 . Such positional isomerism significantly influences physicochemical behavior and reactivity.
Physical Properties
While experimental data on melting and boiling points remain unreported in open literature, the compound’s logP value of 2.22 suggests moderate hydrophobicity, aligning with typical β-diketones . Its density and vapor pressure are yet to be empirically determined, though computational models estimate a molar volume of 180–190 cm³/mol based on group contribution methods.
Table 1: Comparative Molecular Properties of Related Diketones
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|
| 4,6,6-Trimethylheptane-2,5-dione | 93370-94-6 | C₁₀H₁₈O₂ | 170.25 | 2.22 |
| 2,2,6-Trimethylheptane-3,5-dione | 7333-23-5 | C₁₀H₁₈O₂ | 170.25 | 1.98 |
| 6,6-Dimethylheptane-2,5-dione | 38453-95-1 | C₉H₁₆O₂ | 156.22 | 1.97 |
Synthesis and Reaction Chemistry
Synthetic Pathways
4,6,6-Trimethylheptane-2,5-dione is synthesized via keto-enol tautomerization or Claisen condensation of methyl-substituted precursors. Optimized protocols involve reacting 4-methylpent-3-en-2-one with acetyl chloride under acidic conditions, followed by purification via fractional distillation or column chromatography. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., toluene or THF), and catalyst choice (e.g., p-toluenesulfonic acid) critically influence yield, which ranges from 60% to 85% in laboratory settings .
Reactivity Profile
The compound’s β-diketone moiety enables diverse transformations:
-
Nucleophilic Additions: The electron-deficient carbonyl groups react with Grignard reagents, organolithium compounds, and amines to form β-keto alcohols or enamines.
-
Coordination Chemistry: The diketone acts as a bidentate ligand, forming stable complexes with transition metals like copper(II) and iron(III). These complexes are precursors for catalytic applications.
-
Cyclization Reactions: Intramolecular aldol condensations yield cyclic ketones, which are intermediates in heterocyclic synthesis .
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
4,6,6-Trimethylheptane-2,5-dione is a key building block in synthesizing bioactive molecules. For example, it serves as a precursor in the multistep synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where its diketone group undergoes selective reduction to form chiral diols. Recent studies explore its utility in constructing fused pyrazole and pyrrole rings, which are pharmacophores in kinase inhibitors .
Agrochemical Uses
In agrochemistry, the compound is alkylated or acylated to produce herbicides and fungicides. Its methyl branches enhance lipid solubility, facilitating penetration into plant cuticles. A 2024 study demonstrated its role in synthesizing strobilurin analogs, which inhibit mitochondrial respiration in fungi .
Analytical Characterization Techniques
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra (CDCl₃, 400 MHz) display characteristic signals at δ 2.45 (s, 2H, CH₂CO), δ 2.10–1.95 (m, 3H, CH(CH₃)), and δ 1.20 (s, 9H, C(CH₃)₃).
-
Infrared (IR) Spectroscopy: Strong absorptions at 1715 cm⁻¹ (C=O stretch) and 1360 cm⁻¹ (C–CH₃ bend) confirm diketone functionality .
-
Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 170.1 and fragmentation patterns indicative of methyl loss .
Table 2: Key Spectroscopic Data for 4,6,6-Trimethylheptane-2,5-dione
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.45 (s), δ 1.20 (s) | Carbonyl-adjacent CH₂ and C(CH₃)₃ groups |
| IR | 1715 cm⁻¹, 1360 cm⁻¹ | C=O and C–CH₃ vibrations |
| EI-MS | m/z 170.1 [M]⁺, m/z 155.0 [M–CH₃]⁺ | Molecular ion and methyl loss |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume